

2-Ethoxy-5-trifluoromethylphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Ethoxy-5-trifluoromethylphenylboronic acid
Cat. No.:	B1592966

[Get Quote](#)

An In-depth Technical Guide to **2-Ethoxy-5-trifluoromethylphenylboronic Acid**: Properties, Reactivity, and Applications

Introduction

2-Ethoxy-5-trifluoromethylphenylboronic acid is a highly functionalized organoboron compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating ethoxy group and a potent electron-withdrawing trifluoromethyl group on a phenylboronic acid scaffold, imparts distinct reactivity and physicochemical properties. These characteristics make it an invaluable reagent for researchers, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. This guide provides a comprehensive overview of its chemical properties, core applications in catalysis, and best practices for its use in a research setting.

Physicochemical and Spectroscopic Profile

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. The trifluoromethyl group (CF_3) significantly influences the molecule's lipophilicity and metabolic stability in derivative compounds, while the ethoxy group can modulate solubility and participate in hydrogen bonding.[\[1\]](#)[\[2\]](#)

Core Properties

A summary of the key physicochemical properties of **2-Ethoxy-5-trifluoromethylphenylboronic acid** is presented below.

Property	Value	Reference
CAS Number	850593-10-1	[3][4][5]
Molecular Formula	C ₉ H ₁₀ BF ₃ O ₃	[3][5]
Molecular Weight	233.98 g/mol	[3][5]
Melting Point	100-104 °C	[3]
Appearance	White to off-white powder/crystalline solid	General Observation
Purity	Typically ≥98%	[3]

Solubility Profile

Like most phenylboronic acids, this compound is soluble in many polar organic solvents such as diethyl ether, ethanol, and acetone, but exhibits poor solubility in nonpolar solvents like hexanes.[6] Its solubility in aqueous solutions is limited but can be enhanced under basic conditions due to the formation of the more soluble boronate salt.

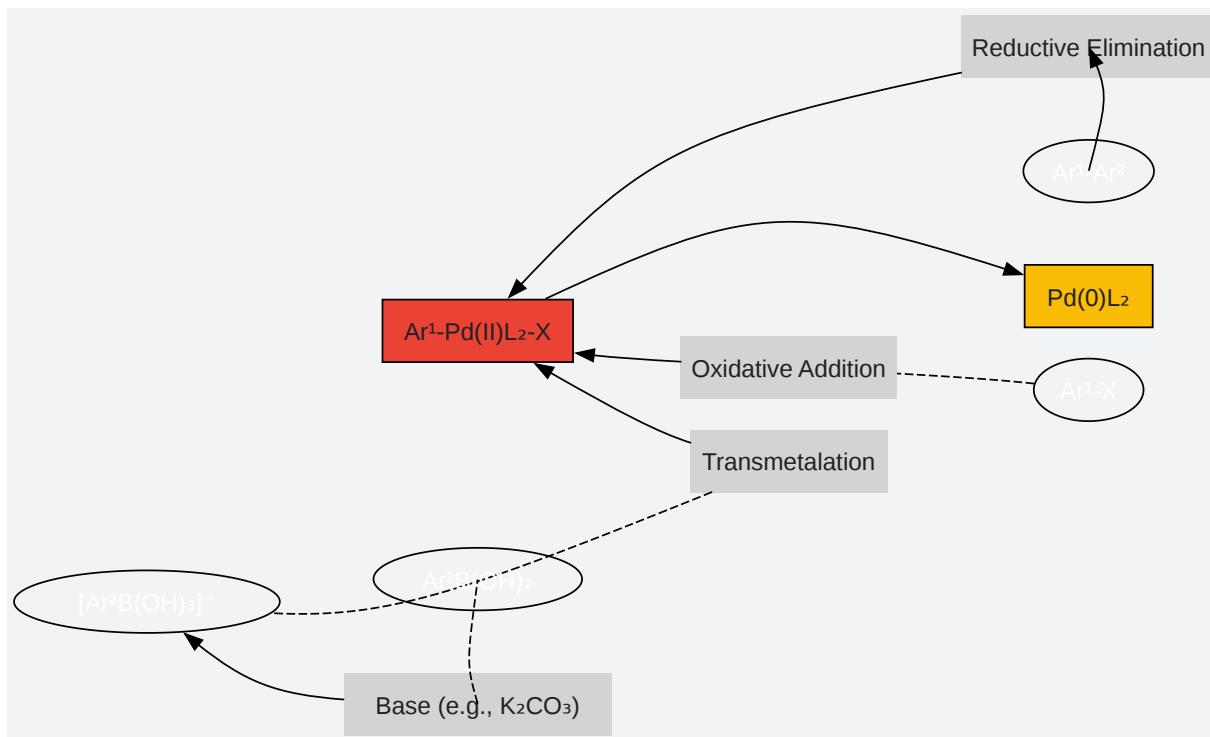
Spectroscopic Characterization

While a dedicated spectrum is lot-specific, the expected NMR spectroscopic signatures are predictable and essential for structural verification:

- ¹H NMR: Signals corresponding to the aromatic protons will appear in the aromatic region (typically δ 7.0-8.0), showing splitting patterns influenced by their positions relative to the three different substituents. The ethoxy group will present a characteristic quartet and triplet. The acidic B(OH)₂ protons may appear as a broad singlet, which can exchange with D₂O.
- ¹³C NMR: Aromatic carbons will be observed, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.
- ¹⁹F NMR: A strong singlet is expected, characteristic of the CF₃ group.[7]

- ^{11}B NMR: A single, broad peak is typical for tricoordinate boronic acids, generally appearing in the range of δ 28-34 ppm.[7]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling


The primary application for **2-Ethoxy-5-trifluoromethylphenylboronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and substituted aromatic systems.[8][9][10]

Mechanistic Principles

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The presence of both electron-donating (-OEt) and electron-withdrawing (-CF₃) groups on the boronic acid can influence the transmetalation step, a critical phase in the cycle. The strong electron-withdrawing nature of the trifluoromethyl group increases the Lewis acidity of the boron atom, which can facilitate the transfer of the aryl group to the palladium center.[1][9]

The accepted mechanism proceeds through three key stages:

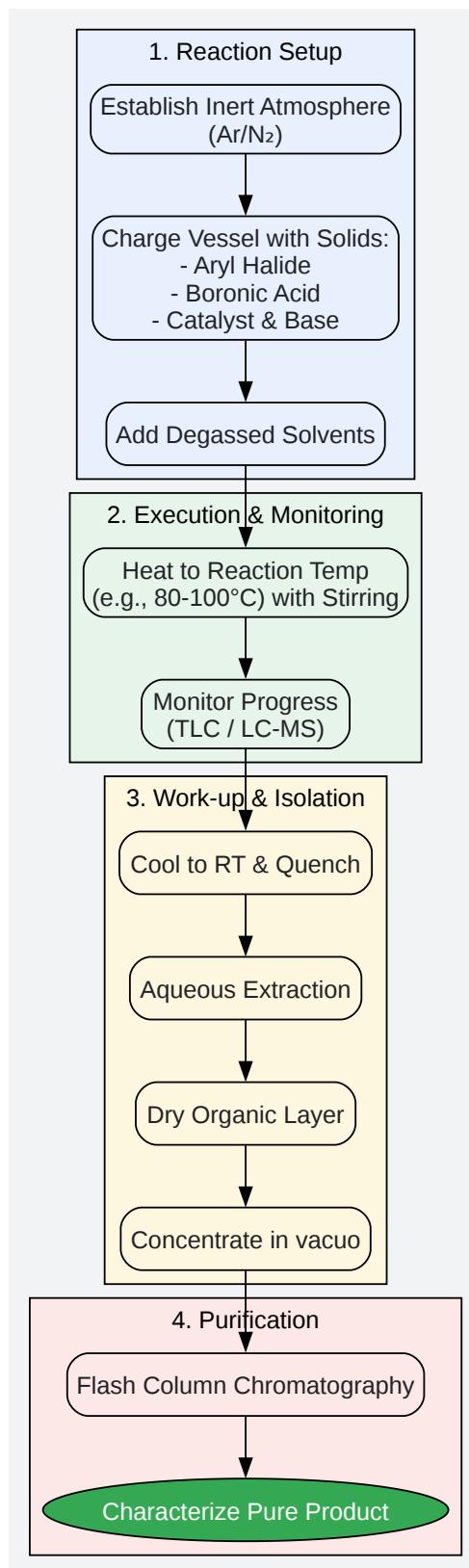
- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) complex.
- Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻, transfers its aryl group to the Pd(II) complex, displacing the halide.
- Reductive Elimination: The two organic fragments on the palladium center (Ar¹ and Ar²) couple and are eliminated from the metal, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating framework for a typical Suzuki-Miyaura coupling reaction.


Reagents & Equipment:

- Aryl Halide (e.g., Aryl Bromide) (1.0 eq)
- **2-Ethoxy-5-trifluoromethylphenylboronic acid** (1.1 - 1.5 eq)

- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3) (2.0 - 3.0 eq)
- Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water)
- Schlenk flask or reaction vial with a magnetic stir bar
- Inert atmosphere (Argon or Nitrogen) manifold
- Heating mantle or oil bath

Step-by-Step Methodology:

- Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), **2-Ethoxy-5-trifluoromethylphenylboronic acid** (1.2 eq), base (e.g., K_2CO_3 , 2.0 eq), and palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%).
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction mixture should be heterogeneous.
- Reaction Execution: Lower the flask into a preheated oil bath (typically 80-100 °C) and stir vigorously.
- Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 3-12 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

[Click to download full resolution via product page](#)

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Stability, Storage, and Safety

Chemical Stability

A known characteristic of boronic acids is their propensity to undergo reversible dehydration to form trimeric anhydrides known as boroxines.^[6] This process can be driven by heat or storage in a non-anhydrous environment. While boroxines are also competent in Suzuki-Miyaura couplings, the presence of both forms can complicate stoichiometry. Therefore, consistent storage is key to reproducible results.

Storage Recommendations

To ensure long-term stability and purity, **2-Ethoxy-5-trifluoromethylphenylboronic acid** should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.^[11] Storage under an inert atmosphere (e.g., argon) is recommended to minimize exposure to moisture.^[12] For long-term storage, refrigeration (2-8 °C) is advisable.^{[11][12]}

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a chemical fume hood.^[11]

- **Hazards:** It is classified as causing skin and serious eye irritation.^[13] It may also be harmful if swallowed or inhaled.^[11]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.^{[11][12][14]}
- **Handling:** Avoid generating dust.^[15] Ensure adequate ventilation and wash hands thoroughly after handling.^{[11][15]} In case of exposure, follow standard first-aid measures for skin/eye contact or inhalation.^{[11][13][15]}

Broader Applications in Research & Development

The utility of this reagent extends beyond a simple coupling partner. The resulting 2-ethoxy-5-trifluoromethylphenyl motif is of significant interest in drug discovery and materials science.

- Medicinal Chemistry: The trifluoromethyl group is a well-known "bioisostere" for other groups and can dramatically improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.^[1] Therefore, incorporating this boronic acid allows for the strategic introduction of a CF₃ group into complex molecular scaffolds, a common tactic in the development of kinase inhibitors and other therapeutic agents.^{[2][16]}
- Materials Science: Fluorinated organic compounds are integral to the development of advanced materials.^[2] The unique electronic properties imparted by the substituents on this reagent can be leveraged to synthesize novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs) with tailored properties.

Conclusion

2-Ethoxy-5-trifluoromethylphenylboronic acid is a sophisticated and versatile synthetic tool. Its value lies not only in its capacity as a robust partner in Suzuki-Miyaura cross-coupling reactions but also in the desirable physicochemical properties of the structural motif it installs. A firm grasp of its properties, reactivity, and handling requirements enables researchers to leverage this powerful building block to its full potential, accelerating innovation in both pharmaceutical development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. indiamart.com [indiamart.com]
- 4. equationchemical.com [equationchemical.com]
- 5. scbt.com [scbt.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Ethoxy-5-trifluoromethylphenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592966#2-ethoxy-5-trifluoromethylphenylboronic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com